Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is a chemical compound with the CAS Number: 134044-63-6 . It has a molecular weight of 270.09 . The IUPAC name for this compound is ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate .
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
The InChI code for Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is 1S/C9H8BrN3O2/c1-2-15-8(14)6-7(10)13-5-3-4-11-9(13)12-6/h3-5H,2H2,1H3 .
The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is a solid at room temperature . The storage temperature for this compound is not specified in the search results .
The compound has a CAS Number of 134044-63-6 and is cataloged in various chemical databases such as PubChem and Sigma-Aldrich, indicating its relevance in chemical research and potential applications in pharmaceuticals . It is classified as a member of the broader class of heterocyclic compounds, specifically those containing nitrogen in their ring structures, which are often explored for their biological properties.
While specific literature detailing the synthesis of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is limited, the synthesis of similar compounds provides insights into potential methods. A common approach involves:
The synthetic pathways are characterized by regioselectivity and may require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve desired yields.
The molecular formula for Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is . The compound features:
The structural complexity allows for various interactions with biological targets, making it a subject of interest in drug design .
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is anticipated to participate in several chemical reactions due to its functional groups:
These reactions are crucial for constructing more complex molecules in medicinal chemistry.
The mechanism of action for Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate can vary depending on its biological targets. Compounds within this class have been shown to exhibit:
The specific interactions at the molecular level often involve binding to DNA or RNA structures or inhibiting key enzymes involved in metabolic pathways.
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate has potential applications across various fields:
Research into this compound continues to expand its applicability within medicinal chemistry and drug discovery fields .
The systematic IUPAC name ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate precisely defines the molecular structure of this heterocyclic compound (CAS Registry Number: 134044-63-6). The core consists of a pyrimidine ring fused with an imidazole ring at bond positions 1 and 2, creating the bicyclic imidazo[1,2-a]pyrimidine system. The substituents are specified with locants indicating their positions: a bromine atom at carbon-3 and an ethoxycarbonyl group (-COOEt) at carbon-2. The molecular formula is C₉H₈BrN₃O₂, with a molecular weight of 270.08 g/mol [1] [4] [9].
Key structural identifiers include:
The planar bicyclic system exhibits aromatic character with delocalized π-electrons across the fused rings. X-ray crystallography studies of analogous compounds reveal nearly coplanar ring systems with slight deviations at substitution sites. The bromine atom creates a significant steric and electronic effect at the 3-position, activating it toward nucleophilic substitution and metal-catalyzed cross-coupling reactions [8] [9].
Table 1: Structural Identification Data for Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Identifier | Value |
---|---|
CAS Registry Number | 134044-63-6 |
IUPAC Name | Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate |
Molecular Formula | C₉H₈BrN₃O₂ |
Molecular Weight | 270.08 g/mol |
ChemSpider ID | 2581227 |
MDL Number | MFCD02186429 |
Common Synonyms | 3-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester |
The chemistry of imidazo[1,2-a]pyrimidines traces its origins to the pioneering work of Chichibabin in the early 20th century, who developed the classic condensation reaction between 2-aminopyrimidines and α-haloketones. This methodology dominated synthetic approaches for decades but faced limitations in regioselectivity and functional group tolerance, particularly for unsubstituted derivatives [2] [8]. A significant advancement occurred in 2011 when Li and colleagues demonstrated the organocatalytic domino aza-Michael–Mannich reaction between benzylidene-1H-imidazol-2-amine and cinnamaldehyde, providing access to previously challenging tetrahydroimidazo[1,2-a]pyrimidine scaffolds [2].
The discovery of divaplon, fasiplon, and taniplon as anxiolytic and anticonvulsant agents in the 1990s marked the first therapeutic applications of imidazo[1,2-a]pyrimidine derivatives. Although these drugs were later discontinued due to safety concerns, they validated the pharmacological relevance of this scaffold and stimulated further research into structurally related compounds [2]. The development of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate as a versatile synthetic intermediate emerged in the early 2000s, capitalizing on advances in halogen-directed functionalization strategies. The bromine atom at the electron-deficient 3-position proved exceptionally reactive in palladium-catalyzed cross-couplings, enabling efficient C-C and C-N bond formation that was previously challenging with other substitution patterns [8] [9].
Recent breakthroughs include optimized synthetic protocols using 2-aminoimidazole hemisulfate and N-substituted maleimides in isopropyl alcohol with sodium acetate additives, achieving yields exceeding 85% [2]. Additionally, the identification of 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 1019019-48-7) as a stable hydrolysis product of the ethyl ester derivative has expanded the derivatization possibilities through amide bond formation [3].
Brominated imidazoheterocycles occupy a significant niche in medicinal chemistry due to their dual functionality as both pharmacophores and synthetic intermediates. Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate exemplifies this dual utility, serving as a precursor to biologically active molecules while possessing intrinsic bioactivity in certain contexts. Recent molecular docking studies indicate that imidazo[1,2-a]pyrimidines structurally related to the 3-bromo derivative exhibit potential antifungal activity against Candida albicans by targeting the CYP51 enzyme, with binding affinities comparable to clinical azoles like voriconazole [2].
Anti-inflammatory Properties: Functionalized derivatives demonstrate significant immunomodulatory effects, particularly in leukocyte function regulation. Studies report micro-molar inhibition (IC₅₀) of human neutrophil degranulation and superoxide generation, suggesting interference with oxidative burst mechanisms in inflammation. Specific analogs reduce elastase and myeloperoxidase release while inhibiting LTB₄ production in zymosan-induced mouse air pouch models at doses as low as 100 nmol/pouch. In lipopolysaccharide-stimulated macrophages, selected brominated imidazo[1,2-a]pyrimidines suppress nitrite and PGE₂ production, indicating potential for targeting inflammatory pathways [5].
Synthetic Versatility: The C-3 bromine in Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate serves as the primary site for diversification. Modern synthetic approaches exploit this reactivity through:
Table 2: Key Synthetic Applications of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Transformation | Reaction Type | Key Products | Applications |
---|---|---|---|
C-3 Bromine substitution | Suzuki coupling | 3-Aryl derivatives | Antifungal agents |
Ester hydrolysis | Acid/Base hydrolysis | 3-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid | Amide conjugation |
C-3 Bromine displacement | Nucleophilic substitution | 3-Alkoxy/amino derivatives | Anti-inflammatory compounds |
Sequential functionalization | Cross-coupling then hydrolysis | Carboxylic acid-functionalized analogs | Molecular recognition studies |
Antifungal Potential: Recent studies highlight the therapeutic promise of structurally optimized imidazo[1,2-a]pyrimidines against fungal pathogens. Molecular docking analyses reveal favorable binding interactions with fungal CYP51, a cytochrome P450 enzyme essential for ergosterol biosynthesis. Derivatives featuring both the 3-bromo group and carboxylate functionality show enhanced complementarity with the enzyme's active site compared to earlier analogs lacking these substituents [2]. This computational evidence, combined with synthetic accessibility, positions Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate as a strategic starting point for developing novel antifungal agents with potential to overcome resistance mechanisms in clinically relevant pathogens.
Table 3: Documented Bioactivities of Imidazo[1,2-a]pyrimidine Derivatives
Biological Activity | Structural Features | Observed Effects | Reference |
---|---|---|---|
Anti-inflammatory | 3-Bromo, 2-carboxylate | Inhibition of neutrophil degranulation (IC₅₀ = μM range); Reduced LTB₄ production | [5] |
Antimycotic | 3-Substituted derivatives | Molecular docking to CYP51 of Candida albicans; Potential ergosterol biosynthesis inhibition | [2] |
Leukocyte migration inhibition | IP-4, IP-6 structural analogs | 100 nmol/pouch reduced leukocyte migration in mouse air pouch model | [5] |
The strategic incorporation of bromine at the 3-position simultaneously enhances bioactivity through electronic effects and provides a synthetic vector for further structural optimization. This dual functionality explains the growing importance of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate across multiple domains of pharmaceutical research and development [2] [5] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0